molecular formula C21H21NO2 B4217098 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone

Cat. No.: B4217098
M. Wt: 319.4 g/mol
InChI Key: WPWCGVWGIBUDIU-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone is a complex organic compound that features a benzofuran ring and a tetrahydroquinoline moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties . The incorporation of the tetrahydroquinoline structure further enhances its potential pharmacological applications.

Preparation Methods

The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone can be achieved through several synthetic routes:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing side reactions.

Chemical Reactions Analysis

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone undergoes various chemical reactions:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone can be compared with other benzofuran derivatives:

The uniqueness of this compound lies in its combined benzofuran and tetrahydroquinoline structures, which confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-14-10-15(2)21-17(13-24-19(21)11-14)12-20(23)22-9-5-7-16-6-3-4-8-18(16)22/h3-4,6,8,10-11,13H,5,7,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWCGVWGIBUDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone
Reactant of Route 4
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone
Reactant of Route 5
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone
Reactant of Route 6
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone

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